Acoramidis: A Deep Dive into the Mechanism of Transthyretin Stabilization
Acoramidis: A Deep Dive into the Mechanism of Transthyretin Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of acoramidis, a novel stabilizer of transthyretin (TTR), for the treatment of transthyretin-mediated amyloidosis (ATTR). This document details the molecular interactions, biophysical principles, and key experimental data that underpin its therapeutic efficacy.
Introduction to Transthyretin Amyloidosis and the Role of TTR Stabilization
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood. In transthyretin amyloidosis (ATTR), mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, most notably the heart and peripheral nerves, leading to progressive organ dysfunction and significant morbidity and mortality.
The dissociation of the TTR tetramer is the rate-limiting step in the amyloid cascade. Therefore, stabilizing the native tetrameric structure of TTR is a key therapeutic strategy to halt the progression of ATTR. Acoramidis (formerly AG10) is a potent, orally bioavailable small molecule designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant.
Mechanism of Action: How Acoramidis Stabilizes the TTR Tetramer
Acoramidis exerts its therapeutic effect by binding with high affinity and selectivity to the two thyroxine-binding sites located at the interface of the TTR dimers. This binding event reinforces the quaternary structure of the TTR tetramer, significantly increasing its kinetic stability and preventing its dissociation into amyloidogenic monomers.
The key molecular interactions driving this stabilization include:
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Hydrogen Bonding: Acoramidis forms crucial hydrogen bonds with serine and threonine residues within the thyroxine-binding pockets, mimicking the stabilizing interactions of the protective T119M mutation.
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Hydrophobic Interactions: The molecule's structure allows for favorable hydrophobic interactions within the binding pocket, further enhancing its affinity.
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Enthalpy-Driven Binding: The binding of acoramidis to TTR is primarily driven by favorable enthalpy changes, indicating strong and specific interactions.
This high-affinity binding translates to a near-complete (>90%) stabilization of the TTR tetramer, as demonstrated in both preclinical and clinical studies.[1][2]
Quantitative Data on Acoramidis Efficacy
The efficacy of acoramidis in stabilizing TTR and its clinical benefits have been quantified in numerous studies. The following tables summarize key data points.
Table 1: Preclinical and In Vitro TTR Stabilization Data
| Parameter | Acoramidis | Tafamidis | Reference |
| Binding Affinity (Kd) | 4 times higher affinity than tafamidis | - | [3][4] |
| TTR Stabilization (Western Blot, 10 µM) | 93 ± 14% | 36 - 49% | [1] |
| TTR Binding Site Occupancy (FPE, 10 µM) | 103 ± 13% | 71 - 87% | |
| Residence Time on TTR (SPR) | 4 times longer than tafamidis | - |
Table 2: Clinical Trial Data (ATTRibute-CM)
| Endpoint | Acoramidis | Placebo | p-value | Reference |
| Primary Endpoint (Win Ratio) | 1.8 | - | <0.0001 | |
| All-Cause Mortality (30 months) | 19.3% | 25.7% | 0.15 | |
| Cardiovascular-Related Hospitalization (30 months) | 26.7% | 42.6% | <0.0001 | |
| Change in 6-Minute Walk Distance (m) | +39.6 | - | <0.001 | |
| Change in KCCQ-OS Score | +9.94 | - | <0.001 | |
| Increase in Serum TTR (Day 28, mg/dL) | Mean 9.1 | - | - | |
| Reduction in ACM/First CVH (42 months, HR) | 0.57 (95% CI, 0.46–0.72) | - | <0.0001 |
KCCQ-OS: Kansas City Cardiomyopathy Questionnaire Overall Summary; HR: Hazard Ratio
Experimental Protocols for Assessing TTR Stabilization
The following sections provide detailed methodologies for the key experiments used to characterize the TTR-stabilizing properties of acoramidis.
Fluorescence Probe Exclusion (FPE) Assay
This assay measures the ability of a compound to bind to the TTR thyroxine-binding sites by competing with a fluorescent probe.
Materials:
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Purified human TTR protein
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Fluorescent probe (e.g., 8-anilino-1-naphthalenesulfonic acid (ANSA) or fluorescein isothiocyanate-labeled thyroxine (FITC-T4))
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Acoramidis and other test compounds
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Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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96-well black microplates
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Fluorescence microplate reader
Protocol:
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Prepare a stock solution of purified human TTR in assay buffer.
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Prepare serial dilutions of acoramidis and other test compounds in assay buffer.
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In a 96-well black microplate, add the TTR solution to each well.
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Add the serially diluted test compounds or vehicle control to the respective wells.
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Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
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Add the fluorescent probe to all wells.
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Incubate the plate in the dark for a specified time (e.g., 60 minutes).
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Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ANSA: Ex/Em ~350/480 nm; FITC: Ex/Em ~495/520 nm).
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The percentage of TTR stabilization is calculated by comparing the fluorescence signal in the presence of the test compound to the signals of the positive (no compound) and negative (no TTR) controls.
Western Blot for TTR Tetramer Stability
This assay directly visualizes the stabilization of the TTR tetramer under denaturing conditions.
Materials:
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Human plasma or purified TTR
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Acoramidis and other test compounds
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Acidic denaturation buffer (e.g., pH 3.8-4.4)
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Glutaraldehyde solution (for cross-linking)
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SDS-PAGE gels and electrophoresis apparatus
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Western blot transfer system
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody: Rabbit anti-human TTR
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Secondary antibody: HRP-conjugated anti-rabbit IgG
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Chemiluminescent substrate
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Imaging system
Protocol:
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Incubate human plasma or purified TTR with acoramidis, other test compounds, or vehicle control for a specified time (e.g., 2 hours).
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Induce tetramer dissociation by acidifying the samples to a low pH (e.g., 3.8) and incubating for an extended period (e.g., 72 hours) at 37°C.
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Neutralize the samples and cross-link the TTR tetramers by adding glutaraldehyde.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane and add the chemiluminescent substrate.
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Visualize the bands using an imaging system. The intensity of the band corresponding to the TTR tetramer is quantified to determine the degree of stabilization.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of acoramidis to TTR.
Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5 or SA chip)
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Purified human TTR (ligand)
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Acoramidis (analyte)
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Running buffer (e.g., HBS-EP+)
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Immobilization reagents (for covalent coupling) or streptavidin (for biotinylated TTR)
Protocol:
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Immobilize the purified TTR onto the sensor chip surface.
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Prepare a series of concentrations of acoramidis in running buffer.
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Inject the different concentrations of acoramidis over the sensor chip surface and monitor the binding response in real-time.
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After the association phase, inject running buffer to monitor the dissociation of the TTR-acoramidis complex.
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Regenerate the sensor chip surface between different analyte injections.
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Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Microscale Thermophoresis (MST)
MST measures the binding affinity between acoramidis and TTR in solution by detecting changes in the thermophoretic movement of a fluorescently labeled TTR upon binding to acoramidis.
Materials:
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MST instrument (e.g., Monolith)
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Fluorescently labeled purified human TTR
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Acoramidis
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Assay buffer
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Capillaries
Protocol:
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Label the purified TTR with a fluorescent dye.
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Prepare a serial dilution of acoramidis in assay buffer.
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Mix a constant concentration of the fluorescently labeled TTR with each concentration of acoramidis.
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Load the samples into capillaries.
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Measure the thermophoresis of the samples in the MST instrument.
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Plot the change in the normalized fluorescence against the logarithm of the acoramidis concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Acoramidis-mediated stabilization of the TTR tetramer, preventing the amyloid cascade.
Caption: Workflow for the Fluorescence Probe Exclusion (FPE) assay.
Caption: Workflow for the Western blot assay for TTR tetramer stability.
Conclusion
Acoramidis is a highly potent and selective TTR stabilizer that effectively prevents the dissociation of the TTR tetramer, the crucial initial step in the pathogenesis of ATTR. Its mechanism of action, characterized by high-affinity, enthalpy-driven binding to the thyroxine-binding sites, translates into near-complete TTR stabilization. This robust preclinical profile is supported by strong clinical data from the ATTRibute-CM trial, demonstrating significant improvements in clinical outcomes for patients with ATTR-CM. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of TTR stabilizers as a therapeutic class.
